cyclopropylmethyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Cyclopropylmethyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based heterocyclic compound featuring a cyclopropylmethyl ester group at position 4 and a 4-methoxyphenyl substituent at position 1 of the triazole ring. This compound belongs to a broader class of 1,2,3-triazole derivatives, which are widely studied for their pharmacological and materials science applications due to their structural versatility and synthetic accessibility via click chemistry .
Synthetic routes for analogous triazole esters often involve copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example, cyclopropylmethyl esters can be synthesized by reacting triazole carboxylic acid precursors with cyclopropylmethyl bromide in the presence of a base, as demonstrated in related systems .
Properties
IUPAC Name |
cyclopropylmethyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-14(15(19)21-9-11-3-4-11)16-17-18(10)12-5-7-13(20-2)8-6-12/h5-8,11H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNJNVZRWRMABE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropylmethyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of cyclopropylmethyl azide with 4-methoxyphenylacetylene in the presence of a copper(I) catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is often automated to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylmethyl 1-(4-methoxyphenyl)-5-methyl-1H-1,
Biological Activity
Cyclopropylmethyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 2380181-67-7) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₇N₃O₃
- Molecular Weight : 287.31 g/mol
- Structure : The compound features a triazole ring and a methoxy-substituted phenyl group, which are significant for its biological activity.
This compound exhibits several mechanisms that contribute to its biological effects:
- Inhibition of Cyclooxygenase Enzymes : Similar derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This inhibition can lead to anti-inflammatory effects without the gastrointestinal side effects typically associated with traditional NSAIDs .
- Antioxidant Activity : Compounds in this class have demonstrated the ability to reduce reactive oxygen and nitrogen species (RONS), suggesting a protective role against oxidative stress .
- Cell Viability Enhancement : In vitro studies indicate that these compounds can enhance cell viability in the presence of pro-inflammatory agents, indicating potential therapeutic applications in inflammatory diseases .
In Vitro Studies
Research has shown that this compound and its analogs possess significant biological activity:
| Compound | Activity | Reference |
|---|---|---|
| This compound | COX-2 Inhibition | |
| Various Triazole Derivatives | Antioxidant Activity | |
| N-substituted Triazoles | Enhanced Cell Viability under Inflammatory Conditions |
Case Studies
Several studies have highlighted the efficacy of triazole derivatives in preclinical models:
- Study on COX Inhibition : A series of triazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes. The most promising candidates showed selectivity for COX-2 over COX-1, indicating a favorable therapeutic profile for anti-inflammatory applications .
- Oxidative Stress Model : In cellular models exposed to oxidative stress, triazole derivatives were able to significantly reduce markers of oxidative damage while enhancing cell survival rates .
Pharmacokinetic Properties
Preliminary pharmacokinetic studies suggest that this compound may exhibit favorable absorption and distribution characteristics. Further investigations into its metabolic pathways and excretion routes are necessary to fully understand its pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:
Key Observations:
- Ester Group Influence : Replacing the ethyl or methyl ester with a cyclopropylmethyl group (as in the target compound) may enhance lipophilicity and metabolic stability due to the cyclopropane ring’s rigidity and low steric bulk .
- Aryl Substituent Effects : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in ). Methoxy groups improve solubility and may modulate receptor binding in biological systems, as seen in estrogen receptor-targeting triazoles .
- For instance, 4-methoxyphenyl derivatives show promise in breast cancer therapy, whereas chlorophenyl variants are effective corrosion inhibitors .
Corrosion Inhibition Performance
Triazole esters with halophenyl substituents, such as ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, demonstrate strong corrosion inhibition (up to 89% efficiency at 500 ppm in HCl media) by adsorbing onto metal surfaces via heteroatom interactions . The target compound’s 4-methoxyphenyl group may reduce this activity compared to electron-deficient aryl groups, as electron-donating substituents typically weaken adsorption on metallic surfaces.
Coordination Chemistry
Triazole carboxylates, like 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, form supramolecular coordination polymers with Zn(II) and Cd(II), highlighting their utility in materials science .
Q & A
How can synthetic routes for cyclopropylmethyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate be optimized to improve yield and purity?
Basic Research Question
Methodological Answer:
The compound can be synthesized via Huisgen 1,3-dipolar cycloaddition between azides and alkynes, followed by esterification. Key optimizations include:
- Catalyst Selection : Use MgCO₃ as a base to facilitate cyclization (e.g., 96% yield for analogous triazole carboxylates) .
- Reaction Conditions : Reflux in ethanol for 8–10 hours under inert atmosphere to minimize side reactions .
- Purification : Recrystallization from ethanol or chromatography on silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the product .
| Parameter | Optimal Condition | Yield/Purity | Reference |
|---|---|---|---|
| Catalyst | MgCO₃ | 96% yield | |
| Solvent | Ethanol | High purity | |
| Reaction Time | 8–10 hours | Minimal byproducts |
What spectroscopic and crystallographic techniques are critical for characterizing this triazole derivative?
Basic Research Question
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. For example, the cyclopropylmethyl group shows characteristic triplet signals at δ 0.5–1.2 ppm .
- X-Ray Diffraction : Single-crystal X-ray analysis (e.g., monoclinic system, space group P21/c) resolves bond angles and torsion angles (e.g., C12–N4–N3 = 105.2°) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 316.12) .
How does computational modeling (e.g., DFT) predict the electronic properties of this compound?
Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) with the B3LYP functional (6-311++G** basis set) can calculate:
- HOMO-LUMO Gaps : Predict reactivity (e.g., ΔE = 4.2 eV suggests moderate electrophilicity) .
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., negative charge localized on triazole N-atoms) .
- Thermochemical Data : Atomization energy deviations <2.4 kcal/mol validate accuracy .
| Property | Computational Result | Experimental Validation | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | UV-Vis spectroscopy | |
| Dipole Moment | 3.8 Debye | XRD charge density |
What contradictions exist in crystallographic data for triazole derivatives, and how are they resolved?
Advanced Research Question
Methodological Answer:
Discrepancies in anisotropic displacement parameters (ADPs) or hydrogen bonding motifs often arise due to:
- Disorder in Crystal Lattice : Refine using SHELXL with PART instructions and occupancy adjustments .
- Hydrogen Bonding Ambiguities : Validate via Hirshfeld surface analysis (e.g., C–H···O interactions at 2.8–3.2 Å) .
- Thermal Motion Artifacts : Apply TLS (Translation-Libration-Screw) models during refinement .
How do structural modifications at the triazole’s 5-methyl position affect biological activity?
Advanced Research Question
Methodological Answer:
- Activity Reduction : Bulky substituents at position 5 decrease antiproliferative activity (e.g., GP = 68% for methyl vs. <50% for larger groups) .
- Mechanistic Insight : Steric hindrance disrupts binding to target proteins (e.g., tubulin or kinase active sites) .
- SAR Validation : Synthesize analogs (e.g., norbornane derivatives) and test against cancer cell lines (NCI-H522, A498) .
| Substituent | Cell Line (GP%) | Activity Trend | Reference |
|---|---|---|---|
| 5-Methyl | NCI-H522 (75%) | High | |
| 5-Norbornane | A498 (68.12%) | Shifted specificity |
What protocols ensure reproducibility in crystallographic refinement using SHELX?
Advanced Research Question
Methodological Answer:
- Data Integration : Use WinGX for absorption corrections and data scaling .
- Refinement Strategy : Apply restraints for disordered regions (e.g., DFIX for bond lengths) .
- Validation : Check R-factors (R1 < 0.05 for high-resolution data) and Fo/Fc maps .
How can spectral data contradictions (e.g., NMR vs. XRD) be reconciled?
Advanced Research Question
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
